molecular formula C6H3ClF3NO2S B2555402 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride CAS No. 1060802-03-0

5-(Trifluoromethyl)pyridine-3-sulfonyl chloride

Cat. No.: B2555402
CAS No.: 1060802-03-0
M. Wt: 245.6
InChI Key: RUURWHCYTYUNCM-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridine-3-sulfonyl chloride (CAS: 1060802-03-0) is a fluorinated sulfonyl chloride derivative with the molecular formula C₆H₃ClF₃NO₂S and a molecular weight of 245.61 g/mol . It is characterized by a pyridine ring substituted with a sulfonyl chloride group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. This compound is commercially available with purity levels ranging from 95% to 99.5% and is stored under inert atmospheres at 2–8°C to prevent decomposition .

Properties

IUPAC Name

5-(trifluoromethyl)pyridine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-1-4(2-11-3-5)6(8,9)10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUURWHCYTYUNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060802-03-0
Record name 5-(trifluoromethyl)pyridine-3-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride typically involves the reaction of 5-(Trifluoromethyl)pyridine-2-thiol with chlorine gas in the presence of hydrochloric acid. The reaction conditions are carefully controlled to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

    Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) are used to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Scientific Research Applications

Chemistry: In chemistry, 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the preparation of functionalized pyridine derivatives .

Biology and Medicine: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making this compound a useful intermediate in drug discovery .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the formation of new covalent bonds. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride (CAS: 174485-72-4)
  • Molecular Formula: C₆H₃ClF₃NO₂S (same as the 3-sulfonyl isomer).
  • Key Differences : The sulfonyl chloride group is at the 2-position instead of the 3-position. This positional change alters electronic and steric properties, affecting reactivity in nucleophilic substitution reactions. For example, the 2-sulfonyl isomer may exhibit reduced steric hindrance in certain coupling reactions compared to the 3-sulfonyl derivative .
(b) 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride
  • Synonym: Listed as a related compound in synthesis protocols .

Non-Fluorinated Pyridine Sulfonyl Chlorides

(a) Pyridine-3-sulfonyl chloride (CAS: 16133-25-8)
  • Molecular Formula: C₅H₄ClNO₂S, MW = 177.61 g/mol .
  • Comparison :
    • Electron Effects : The absence of the -CF₃ group reduces electron withdrawal, making the sulfonyl chloride less reactive in electrophilic substitutions.
    • Safety Profile : Similar hazards (corrosive, H314) but lower molecular weight and volatility may influence handling requirements .
(b) 2-Chloro-pyridine-3-sulfonyl chloride
  • Molecular Formula: C₅H₃Cl₂NO₂S, MW = 212.05 g/mol .

Fluorinated Heterocyclic Sulfonyl Chlorides

(a) 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one
  • Synthetic Relevance : Synthesized using phosphoryl chloride (POCl₃), a reagent common in sulfonyl chloride preparation .
  • Divergence: As a pyrimidinone derivative, its reactivity differs significantly due to the lactam structure, limiting direct comparison with pyridine-based sulfonyl chlorides.

Physicochemical and Reactivity Comparison

Key Observations:

Electron-Withdrawing Effects: The -CF₃ group in 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride enhances electrophilicity at the sulfonyl chloride site, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to non-fluorinated analogs .

Stability : Fluorinated derivatives generally exhibit higher thermal and hydrolytic stability due to the strong C-F bond, reducing premature decomposition during storage .

Toxicity: The trifluoromethyl group may increase lipophilicity, raising bioaccumulation risks compared to non-fluorinated sulfonyl chlorides .

Biological Activity

5-(Trifluoromethyl)pyridine-3-sulfonyl chloride is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group and a sulfonyl chloride functional group . Its molecular formula is C7_7H4_4ClF3_3N1_1O2_2S, with a molecular weight of approximately 280.05 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. It has been noted for its selective activity against Chlamydia trachomatis, a significant pathogen responsible for various infections. The compound demonstrated effectiveness in impairing the growth of this pathogen without affecting host cell viability, indicating its potential as a selective therapeutic agent .

Table 1: Antimicrobial Activity of this compound

CompoundTarget PathogenActivitySelectivityReference
This compoundC. trachomatisInhibitory effect observedHigh

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, altering their activity. The trifluoromethyl group is believed to enhance binding affinity or selectivity towards these targets, which may include enzymes or receptors involved in cellular pathways .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions where the sulfonyl chloride moiety reacts with different nucleophiles such as amines or thiols to form sulfonamides. The versatility in synthetic pathways allows for the generation of various derivatives that may exhibit enhanced biological activity.

Case Studies and Research Findings

Several studies have investigated the structure-activity relationships (SAR) of compounds containing the trifluoromethyl group. For instance, modifications to the aromatic regions of sulfonylpyridine derivatives have shown promising results in enhancing antichlamydial activity. Notably, compounds with electron-withdrawing groups at specific positions exhibited improved efficacy compared to their non-fluorinated counterparts .

Table 2: Structure-Activity Relationships (SAR) of Trifluoromethyl Compounds

CompoundModifications MadeIC50 (μM)Activity DescriptionReference
Compound ATrifluoromethyl at position 417.8High antichlamydial activity
Compound BNo trifluoromethyl group>100No significant activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The primary synthetic route involves reacting 3-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions. Key parameters include:

  • Temperature : Maintain 0–5°C during sulfonation to avoid side reactions (e.g., decomposition or over-sulfonation) .
  • Stoichiometry : A 1:1.2 molar ratio of pyridine derivative to chlorosulfonic acid minimizes unreacted starting material .
  • Purification : Use cold ether precipitation followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product (>95% purity) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the absence of impurities (e.g., residual solvents or sulfonic acid byproducts). Key signals:
  • ¹H NMR (CDCl₃): δ 8.9 ppm (pyridine H-6), δ 8.5 ppm (H-4) .
  • HPLC : Reverse-phase C18 column with UV detection (254 nm) quantifies purity. Retention time: ~6.2 min under isocratic acetonitrile/water (70:30) .
  • Elemental Analysis : Match experimental C, H, N, S values with theoretical calculations (e.g., C: 28.2%, Cl: 12.5%) .

Advanced Research Questions

Q. What strategies can be employed to mitigate competing reactions during sulfonylation using this compound?

  • Methodological Answer : Competing hydrolysis or nucleophilic substitution can be minimized by:

  • Solvent Choice : Use anhydrous dichloromethane or THF to reduce water-mediated hydrolysis .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation of alcohols/amines, reducing reaction time and side products .
  • Low-Temperature Workflow : Perform reactions at –20°C for sterically hindered nucleophiles to improve regioselectivity .

Q. How can derivatization with this compound enhance detection sensitivity in mass spectrometry?

  • Methodological Answer :

  • Derivatization Protocol : React this compound with hydroxyl or amine groups (e.g., in steroids or peptides) at pH 8.5 (borate buffer).
  • LC-MS/MS Advantages :
  • Ionization Efficiency : The trifluoromethyl group enhances electrospray ionization (ESI) signal intensity by 3–5× compared to non-fluorinated analogs .
  • Fragmentation Patterns : Diagnostic fragments at m/z 177 (sulfonyl ion) and 130 (pyridine ring) aid structural confirmation .

Q. How do computational studies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to model transition states. Results show:
  • Activation Energy : 18.3 kcal/mol for substitution at the sulfonyl chloride group, lower than non-fluorinated analogs (22.1 kcal/mol) due to electron-withdrawing CF₃ .
  • Comparative Reactivity :
Sulfonylating AgentRelative Reactivity (k, s⁻¹)
This compound1.00
Benzene sulfonyl chloride0.45
2-Nitrobenzenesulfonyl chloride0.78
Table: Reactivity normalized to the target compound in DMF at 25°C .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across studies, and how can reproducibility be improved?

  • Analysis :

  • Contradiction Source : Discrepancies arise from differing purification methods (e.g., distillation vs. chromatography) and moisture control .
  • Resolution :

Use inert atmosphere (N₂/Ar) during synthesis to prevent hydrolysis.

Standardize purity assessment via HPLC with internal standards .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store in sealed, desiccated containers at –20°C to prevent degradation .
  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all manipulations .
  • Spill Management : Neutralize spills with sodium bicarbonate (1:10 w/w) before disposal .

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